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molecular formula C8H10ClN B057567 2-(3-Chlorophenyl)ethylamine CAS No. 13078-79-0

2-(3-Chlorophenyl)ethylamine

Cat. No. B057567
M. Wt: 155.62 g/mol
InChI Key: NRHVNPYOTNGECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427613B2

Procedure details

Synthesized according to typical procedures C and D from 3-chlorophenylacetic acid and methylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](O)=O)[CH:5]=[CH:6][CH:7]=1.C[NH2:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][NH2:13])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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